3-chloro-5-fluoro-4-nitrobenzoic acid
Description
3-Chloro-5-fluoro-4-nitrobenzoic acid is a halogenated and nitro-substituted benzoic acid derivative. Its molecular formula is C₇H₃ClFNO₄, with a molecular weight of 219.45 g/mol (calculated based on substituent atomic weights) . The compound features a nitro group (-NO₂) at the 4-position, chlorine at the 3-position, and fluorine at the 5-position of the aromatic ring. This substitution pattern imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, halogenated nitrobenzoic acids are key precursors in the synthesis of antimicrobial quinolone derivatives . Structural characterization of such compounds typically employs infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
1807268-69-4 |
|---|---|
Molecular Formula |
C7H3ClFNO4 |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves nitrating 3-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction proceeds via electrophilic aromatic substitution, where the nitro group (-NO₂) is introduced at the meta position relative to the carboxylic acid group.
In a representative procedure, 3-chloro-4-fluorobenzoic acid (14.32 mmol) is dissolved in 10 mL H₂SO₄ at room temperature. Nitric acid (21.48 mmol) is added dropwise to minimize exothermic side reactions. After 30 minutes of stirring, the mixture is heated to 100°C for 2 hours, yielding a 78% isolated product after ice-water quenching and filtration.
Optimization and Challenges
-
Temperature Control : Maintaining 100°C prevents premature crystallization while ensuring complete nitration.
-
Acid Ratio : A 1:1.5 molar ratio of H₂SO₄:HNO₃ balances reactivity and safety.
-
Byproducts : Over-nitration is minimized by strict stoichiometric control, with GC-MS analyses showing <2% impurities.
Table 1: Direct Nitration Performance Metrics
| Parameter | Value |
|---|---|
| Starting Material | 3-Chloro-4-fluorobenzoic acid |
| Reaction Time | 2.5 hours |
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Byproducts | <2% di-nitrated species |
Hydrolysis of Nitrated Trichlorotoluene Derivatives
Two-Step Industrial Process
A patent-derived approach (CN101948390A) utilizes 2-chloro-4-fluorotrichlorotoluene as the starting material:
Step 1: Nitration
The substrate is nitrated at 0–4°C using a H₂SO₄/HNO₃ mixture (22% HNO₃), achieving a 96.2% molar yield of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene. The low-temperature conditions prevent decomposition of the trichloromethyl group.
Step 2: Acidic Hydrolysis
The nitrated intermediate is hydrolyzed in 80% H₂SO₄ at 100–110°C for 3 hours. This step replaces the trichloromethyl group with a carboxylic acid, yielding 88% of the target compound with 94.5% HPLC purity.
Table 2: Hydrolysis Route Efficiency
| Parameter | Step 1 (Nitration) | Step 2 (Hydrolysis) |
|---|---|---|
| Temperature | 0–4°C | 100–110°C |
| Time | 4.5 hours | 3 hours |
| Yield | 96.2% | 88% |
| Purity | 99.5% (GC) | 94.5% (HPLC) |
One-Pot Oxidation-Nitration of Acetophenone Precursors
Integrated Methodology
A breakthrough method (CN103922942B) synthesizes the target compound from 2,4-dichloro-5-fluoroacetophenone in a single reactor. Fuming HNO₃ acts as both oxidant and nitrating agent, while H₂SO₄ facilitates dehydration:
At 103–110°C, the reaction achieves 90–92% yield with 99.7% purity. Crucially, the filtrate is recycled for subsequent batches, reducing nitric acid consumption by 40%.
Economic and Environmental Advantages
Table 3: One-Pot Synthesis Metrics
| Parameter | Value |
|---|---|
| Reaction Temperature | 103–110°C |
| Time | 3 hours |
| Yield (Fresh Batch) | 90% |
| Yield (Recycled Filtrate) | 92% |
| Nitric Acid Savings | 40% |
Comparative Analysis of Methods
Yield and Purity
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-chloro-5-fluoro-4-aminobenzoic acid.
Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-fluoro-4-nitrobenzoic acid has several applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound’s biological activities are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The halogen atoms (chlorine and fluorine) can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-chloro-5-fluoro-4-nitrobenzoic acid with analogous halogenated nitrobenzoic acids and derivatives, highlighting differences in substituent positions, molecular properties, and applications:
Key Comparative Insights:
Substituent Position Effects: The 4-nitro group in the target compound increases acidity (pKa ~1.5–2.0) compared to 2-nitro isomers (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid), where steric hindrance near the carboxylic acid may reduce reactivity . Amino-substituted analogs (e.g., 2-amino-4-chloro-5-fluorobenzoic acid) exhibit lower acidity due to electron-donating -NH₂ groups, making them more suitable for coupling reactions in drug synthesis .
Synthetic Complexity: The target compound’s synthesis involves nitration, esterification, and hydrolysis steps, achieving a 70% overall yield under controlled conditions . In contrast, amino-substituted derivatives require additional reduction or protection steps (e.g., nitro-to-amine reduction), increasing synthetic complexity .
Applications: Nitro-substituted benzoic acids (e.g., the target compound) are favored in antimicrobial agents due to their electron-deficient aromatic rings, which enhance interactions with bacterial enzymes . Amino-substituted derivatives are pivotal in kinase inhibitor development, where the -NH₂ group facilitates hydrogen bonding with target proteins .
Structural and Reactivity Analysis
- Acidity : The nitro group at the 4-position in the target compound significantly lowers the pKa (~1.8) compared to unsubstituted benzoic acid (pKa ~4.2). This property makes it more reactive in nucleophilic substitution reactions .
- Thermal Stability : Halogen and nitro groups confer thermal stability, with decomposition temperatures exceeding 200°C (observed in analogous compounds) .
- Solubility : Low aqueous solubility (0.1–1 mg/mL in water) is typical due to hydrophobic substituents, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Industrial and Research Relevance
The compound is commercially available (e.g., Enamine Ltd. catalog ) and priced at premium tiers due to its specialized applications. Its analogs, such as 5-chloro-4-fluoro-2-nitrobenzoic acid , are similarly priced but see broader use in agrochemicals . Recent patents highlight derivatives of halogenated nitrobenzoic acids in oncology, underscoring their versatility in drug discovery .
Q & A
Q. What are the common synthetic routes for 3-chloro-5-fluoro-4-nitrobenzoic acid, and what factors influence the choice of method?
The synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. A practical approach includes:
- Halogenation : Introducing chlorine and fluorine via electrophilic substitution using Cl2 (with FeCl3 catalyst) and HF/fluorinating agents under controlled conditions.
- Nitration : Nitration at the 4-position using HNO3/H2SO4. The order of substitution (e.g., nitro group placement) is critical to avoid steric hindrance and ensure regioselectivity . Factors influencing method selection include substrate reactivity, solvent compatibility, and the need for orthogonal protecting groups to prevent undesired side reactions .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural validation requires a combination of:
- Spectroscopic Techniques : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and integration ratios.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or WinGX to resolve bond lengths, angles, and anisotropic displacement parameters .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What purification techniques are effective for nitroaromatic compounds like this compound?
- Recrystallization : Using polar aprotic solvents (e.g., DMSO or DMF) to exploit solubility differences.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane to separate nitro-substituted isomers .
- HPLC : For high-purity requirements, reverse-phase HPLC with UV detection at λ ~260 nm (characteristic of nitro groups) .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, F, NO2) influence the reactivity of benzoic acid derivatives in nucleophilic substitution reactions?
The substituents create a strongly electron-deficient aromatic ring, directing nucleophilic attacks to meta/para positions. Key considerations:
- Nitro Group : Strongly deactivates the ring, making electrophilic substitution challenging but favoring nucleophilic aromatic substitution (NAS) under basic conditions .
- Steric Effects : Chlorine and fluorine at positions 3 and 5 may hinder access to reactive sites, necessitating bulky base catalysts (e.g., DBU) to enhance reaction rates . Computational studies (DFT) can predict activation energies for competing pathways .
Q. What strategies can be employed to resolve contradictions in reported spectroscopic data for nitro-substituted benzoic acids?
- Cross-Validation : Compare <sup>19</sup>F NMR chemical shifts (δ ~-110 ppm for meta-F) and IR carbonyl stretches (~1680 cm<sup>-1</sup>) with literature .
- Isotopic Labeling : Use <sup>15</sup>N-labeled nitro groups to track nitration regiochemistry via <sup>15</sup>N NMR .
- Crystallographic Refinement : SHELXL-assisted refinement can resolve ambiguities in substituent orientation .
Q. How can computational chemistry methods predict the regioselectivity of electrophilic substitution in polysubstituted benzoic acids?
- DFT Calculations : Optimize molecular geometries to determine electron density maps and Fukui indices, identifying electrophile-favorable sites .
- Molecular Orbital (MO) Analysis : HOMO-LUMO gaps reveal reactivity trends; nitro groups lower LUMO energy, facilitating charge-transfer interactions .
- Docking Studies : For biological applications, predict binding affinities with target proteins using software like AutoDock .
Q. How does the presence of multiple substituents affect the crystal packing and intermolecular interactions in this compound?
- Hydrogen Bonding : Carboxylic acid dimers form O–H···O interactions, while nitro groups participate in C–H···O contacts, influencing lattice stability .
- Halogen Interactions : Cl and F engage in weak X···X or X···π interactions, affecting crystal symmetry. ORTEP visualizations can map these non-covalent forces .
- Thermal Analysis : DSC/TGA data correlate packing efficiency with melting points (e.g., mp ~180–185°C for analogous nitrobenzoic acids) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Data for this compound | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.2 (s, H-2), δ 7.9 (d, H-6), δ 13.1 (s, COOH) | |
| <sup>13</sup>C NMR | δ 167.2 (COOH), δ 152.1 (C-NO2), δ 116–125 (aromatic C-Cl/F) | |
| IR | 1685 cm<sup>-1</sup> (C=O), 1530 cm<sup>-1</sup> (NO2) |
Q. Table 2. Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Sequential Halogenation-Nitration | 65–70 | >95% | Competing side-halogenation |
| Direct Nitration of Pre-halogenated Substrate | 55 | 90% | Isomer separation required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
